molecular formula C16H18N2O5 B13446161 Phenobarbital-d5 1-Butyric Acid

Phenobarbital-d5 1-Butyric Acid

Cat. No.: B13446161
M. Wt: 323.35 g/mol
InChI Key: CAKKYRPAEHEPKD-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenobarbital-d5 1-Butyric Acid is a deuterated derivative of Phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenobarbital-d5 1-Butyric Acid typically involves the deuteration of Phenobarbital followed by the introduction of a butyric acid moiety. The process begins with the preparation of Phenobarbital-d5, which is achieved by substituting hydrogen atoms with deuterium. This is followed by a reaction with butyric acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as LC/MS and NMR, is crucial in monitoring the synthesis and confirming the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Phenobarbital-d5 1-Butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Phenobarbital-d5 1-Butyric Acid has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Phenobarbital and its derivatives.

    Biology: Employed in metabolic studies to understand the biotransformation of Phenobarbital in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Phenobarbital.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

Phenobarbital-d5 1-Butyric Acid exerts its effects by acting on gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism elevates the seizure threshold and decreases the spread of seizure activity .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: The non-deuterated form of Phenobarbital-d5 1-Butyric Acid, widely used as an anticonvulsant and sedative.

    Butalbital: Another barbiturate with similar sedative properties but different pharmacokinetic profiles.

    Pentobarbital: A barbiturate used for its sedative and anesthetic effects

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

323.35 g/mol

IUPAC Name

4-[2,4,6-trioxo-5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinan-1-yl]butanoic acid

InChI

InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)/i1D3,2D2

InChI Key

CAKKYRPAEHEPKD-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.